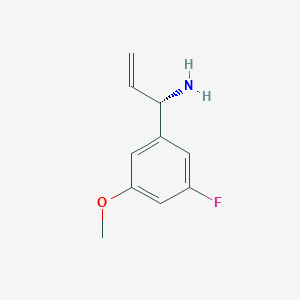

(1S)-1-(5-Fluoro-3-methoxyphenyl)prop-2-enylamine

Description

(1S)-1-(5-Fluoro-3-methoxyphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a fluorine atom and a methoxy group attached to a phenyl ring, along with a prop-2-enylamine side chain. Such compounds are often studied for their potential biological activities and applications in various fields.

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

(1S)-1-(3-fluoro-5-methoxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H12FNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3/t10-/m0/s1 |

InChI Key |

GKVSDDNWQSATPL-JTQLQIEISA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1)[C@H](C=C)N)F |

Canonical SMILES |

COC1=CC(=CC(=C1)C(C=C)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Fluoro-3-methoxyphenyl)prop-2-enylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a condensation reaction with a suitable amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates and yields.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

Purification: Techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Fluoro-3-methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Neurodegenerative Diseases

Research indicates that (1S)-1-(5-Fluoro-3-methoxyphenyl)prop-2-enylamine acts as a monoamine oxidase B inhibitor. This inhibition is crucial in increasing dopamine availability in the brain, making it a candidate for treating conditions such as Parkinson's disease and Alzheimer's disease. In animal models, compounds similar to this compound have shown promising results in restoring dopamine levels and improving motor functions post-treatment with neurotoxins like MPTP .

Case Study:

A study evaluated the efficacy of a derivative of this compound in mice subjected to MPTP treatment. The results demonstrated that the compound significantly increased endogenous dopamine levels compared to control groups, indicating its potential as a neuroprotective agent .

Cancer Therapeutics

The compound has also been investigated for its anticancer properties. Its structural analogs have been shown to exhibit cytotoxic effects against various cancer cell lines by acting as topoisomerase II poisons. These compounds disrupt DNA replication in cancer cells, leading to cell death.

Data Table: Anticancer Activity

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| ARN16267 | 16.1 ± 2.4 | A549 (Lung) |

| Compound 6 | 107.8 ± 10.1 | HeLa (Cervical) |

| Compound 7 | 74.4 ± 13.6 | MCF-7 (Breast) |

| Compound 8 | 28.0 ± 4.4 | PC3 (Prostate) |

The above table illustrates the varying cytotoxic potency of different compounds related to this compound against specific cancer cell lines, highlighting its therapeutic potential in oncology .

Enzyme Inhibition

The primary mechanism of action for this compound involves the inhibition of monoamine oxidase B, which is responsible for degrading dopamine in the brain. By inhibiting this enzyme, the compound enhances dopamine signaling pathways, which is beneficial for neurodegenerative conditions.

Cytotoxic Mechanisms

In cancer research, the compound's ability to act as a topoisomerase II poison is significant. By stabilizing the DNA-topoisomerase complex, it prevents DNA re-ligation after replication stress, leading to increased DNA damage and subsequent cell death in rapidly dividing cancer cells.

Future Directions and Research Opportunities

Further research is necessary to explore the full therapeutic potential of this compound:

- Clinical Trials: Initiating clinical trials to evaluate safety and efficacy in humans.

- Structural Modifications: Investigating structural analogs to enhance potency and reduce side effects.

- Combination Therapies: Exploring its use in combination with other therapeutic agents for synergistic effects in cancer treatment.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Fluoro-3-methoxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

(1S)-1-(3-Methoxyphenyl)prop-2-enylamine: Lacks the fluorine atom, which may affect its biological activity.

(1S)-1-(5-Fluoro-3-hydroxyphenyl)prop-2-enylamine: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

(1S)-1-(5-Fluoro-3-methoxyphenyl)prop-2-enylamine is unique due to the presence of both fluorine and methoxy groups, which can influence its chemical properties and biological activities. The combination of these functional groups may enhance its stability, reactivity, or binding affinity to specific targets.

Biological Activity

(1S)-1-(5-Fluoro-3-methoxyphenyl)prop-2-enylamine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 215.24 g/mol

The presence of a fluorine atom and a methoxy group on the aromatic ring contributes to its unique biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antidepressant Activity : Preliminary studies suggest that this compound may influence neurotransmitter systems related to mood regulation.

- Antiviral Properties : Some investigations have pointed towards potential antiviral effects, possibly through modulation of viral replication mechanisms.

- Anticancer Effects : Initial findings indicate that it may inhibit the growth of certain cancer cell lines, warranting further exploration into its mechanism of action.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Modulation of serotonin levels | |

| Antiviral | Inhibition of viral replication | |

| Anticancer | Growth inhibition in cancer cell lines |

Case Study 1: Antidepressant Activity

In a study exploring the antidepressant potential of various compounds, this compound was administered to animal models exhibiting depressive-like behaviors. The results demonstrated a significant reduction in immobility time in the forced swim test, indicating potential antidepressant effects.

Case Study 2: Antiviral Properties

A separate investigation focused on the antiviral activity against influenza virus. The compound was tested in vitro and showed a dose-dependent inhibition of viral replication. The mechanism was hypothesized to involve interference with viral entry or replication processes.

Case Study 3: Anticancer Effects

Research conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects. The study reported IC values indicating effective concentrations for inhibiting cell proliferation, particularly in breast and lung cancer cells.

While specific mechanisms are still under investigation, preliminary studies suggest that this compound may exert its effects through:

- Serotonergic Pathways : Potential modulation of serotonin receptors contributing to mood enhancement.

- Viral Pathway Interference : Disruption of viral life cycles at various stages.

- Cell Cycle Arrest : Induction of apoptosis in cancer cells via pathways involving p53 activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.